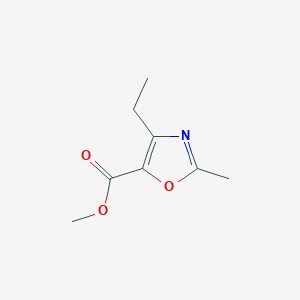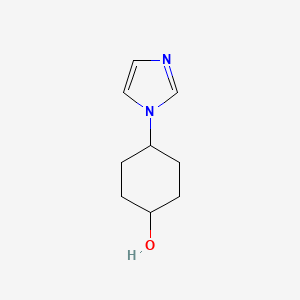![molecular formula C12H17NO3 B13973003 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13973003.png)
3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol is a chemical compound that features a benzodioxole ring attached to a propanol chain with an ethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Propanol Chain: The benzodioxole ring is then reacted with a suitable halogenated propanol derivative under basic conditions.
Introduction of the Ethylamino Group: The final step involves the substitution of the halogen with an ethylamino group using an appropriate amine source.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the benzodioxole ring or the ethylamino group.
Substitution: Various substitution reactions can occur, particularly at the ethylamino group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified benzodioxole rings or ethylamino groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole ring could play a role in stabilizing these interactions through π-π stacking or hydrogen bonding.
類似化合物との比較
Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-3-(methylamino)propan-1-ol
- 3-(Benzo[d][1,3]dioxol-5-yl)-3-(propylamino)propan-1-ol
Uniqueness
3-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylamino)propan-1-ol is unique due to the specific combination of the benzodioxole ring and the ethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
3-(1,3-benzodioxol-5-yl)-3-(ethylamino)propan-1-ol |
InChI |
InChI=1S/C12H17NO3/c1-2-13-10(5-6-14)9-3-4-11-12(7-9)16-8-15-11/h3-4,7,10,13-14H,2,5-6,8H2,1H3 |
InChIキー |
WTSCGGVAHIPKEF-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCO)C1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1-Dimethylethyl 2-methylene-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13972928.png)
![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
![(2S)-2-(1-adamantyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetic acid](/img/structure/B13972943.png)
![6H-Imidazo[4,5,1-IJ]quinoline](/img/structure/B13972950.png)









